molecular formula C6H9F2NO2 B6166985 rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid, trans CAS No. 1394116-53-0

rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid, trans

Cat. No.: B6166985
CAS No.: 1394116-53-0
M. Wt: 165.14 g/mol
InChI Key: GWUOTCZXZDZSIG-IMJSIDKUSA-N
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Description

rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid, trans: is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with a difluoromethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid, trans typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethylating agents under specific reaction conditions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under appropriate conditions.

    Substitution: Reagents such as halogenating agents or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield alcohols or other reduced forms.

Scientific Research Applications

Chemistry:

    Building Block: rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid, trans can be used as a building block in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand or catalyst in various chemical reactions.

Biology and Medicine:

    Drug Development: The compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Biochemical Research: It can be used in studies investigating the interactions between small molecules and biological targets.

Industry:

    Material Science: The compound may find applications in the development of new materials with specific properties.

    Agriculture: It could be explored for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid, trans involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (3R,4R)-4-(methyl)pyrrolidine-3-carboxylic acid: Similar structure but with a methyl group instead of a difluoromethyl group.

    (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness: rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid, trans is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs. The difluoromethyl group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

1394116-53-0

Molecular Formula

C6H9F2NO2

Molecular Weight

165.14 g/mol

IUPAC Name

(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C6H9F2NO2/c7-5(8)3-1-9-2-4(3)6(10)11/h3-5,9H,1-2H2,(H,10,11)/t3-,4-/m0/s1

InChI Key

GWUOTCZXZDZSIG-IMJSIDKUSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C(F)F

Canonical SMILES

C1C(C(CN1)C(=O)O)C(F)F

Purity

95

Origin of Product

United States

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